2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Catalog No.
S1915090
CAS No.
1000171-05-0
M.F
C27H37O3P
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

CAS Number

1000171-05-0

Product Name

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

IUPAC Name

dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane

Molecular Formula

C27H37O3P

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H37O3P/c1-28-20-18-24(29-2)27(25(19-20)30-3)23-16-10-11-17-26(23)31(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h10-11,16-19,21-22H,4-9,12-15H2,1-3H3

InChI Key

NTHFAYYJLKWDAE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC

DCyBiPhos in Cross-Coupling Reactions

DCyBiPhos is a particularly versatile ligand for various cross-coupling reactions. Cross-coupling reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. DCyBiPhos has been shown to be effective in several types of cross-coupling reactions, including:

  • Buchwald-Hartwig coupling
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is a specialized organophosphorus compound known for its application as a ligand in various catalytic processes. Its molecular formula is C27H37O3PC_{27}H_{37}O_{3}P and it possesses a molecular weight of approximately 440.6 g/mol. The compound features a biphenyl structure with three methoxy groups positioned at the 2, 4, and 6 positions of one phenyl ring, while a dicyclohexylphosphino group is attached to the second phenyl ring. This configuration contributes to its electron-rich nature, enhancing its reactivity in palladium-catalyzed cross-coupling reactions .

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is primarily utilized as a ligand in various coupling reactions such as:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction facilitates the formation of carbon-nitrogen bonds and is often employed in the synthesis of arylamines.
  • Heck Reaction: This reaction allows for the coupling of alkenes with aryl halides, leading to the formation of substituted alkenes.
  • Hiyama Coupling: Involves the coupling of organosilicon compounds with aryl halides.
  • Negishi Coupling: This reaction enables the formation of carbon-carbon bonds through the coupling of organozinc reagents with organic halides .

While specific biological activities for 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl are not extensively documented, its derivatives and related phosphine ligands have been studied for potential applications in medicinal chemistry. For instance, some phosphine ligands have shown promise in developing inhibitors for various biological targets, including enzymes involved in metabolic diseases .

The synthesis of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl typically involves several steps:

  • Formation of the Biphenyl Framework: This can be achieved through coupling reactions involving suitable precursors.
  • Introduction of Methoxy Groups: The methoxy substituents can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or iodomethane.
  • Phosphination: The dicyclohexylphosphino group is introduced through a reaction with a phosphine precursor under appropriate conditions to ensure stability and yield .

The primary applications of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl include:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions due to its ability to stabilize palladium complexes and enhance reaction rates.
  • Organic Synthesis: The compound serves as an important building block in synthesizing complex organic molecules and pharmaceuticals.
  • Material Science: It may also find applications in developing advanced materials due to its unique electronic properties .

Interaction studies involving 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl typically focus on its behavior in catalytic systems. Research has indicated that this ligand can significantly influence the selectivity and efficiency of palladium-catalyzed reactions. For instance, studies have demonstrated that varying the electronic properties of ligands can lead to substantial changes in catalytic performance .

Several compounds share structural similarities with 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl. Here are some notable examples:

Compound NameStructureUnique Features
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar biphenyl structure with two methoxy groupsOften used in similar catalytic applications but may exhibit different reactivity profiles .
2-Di-tert-butylphosphino-2',4',6'-trimethoxybiphenylContains tert-butyl groups instead of cyclohexylOffers different steric properties affecting catalyst performance .
1-Diphenylphosphino-1',3',5'-trimethoxybenzeneA different backbone with a trimethoxybenzene structureExhibits distinct electronic characteristics influencing catalytic activity .

The uniqueness of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl lies in its specific combination of steric bulk from cyclohexyl groups and electron-rich methoxy substituents, which together enhance its effectiveness as a ligand in palladium-catalyzed reactions compared to other similar compounds.

XLogP3

6.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane

Dates

Modify: 2023-08-16

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